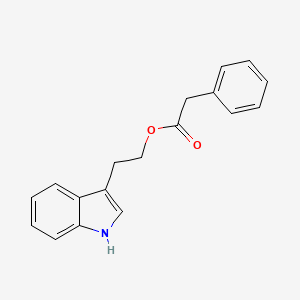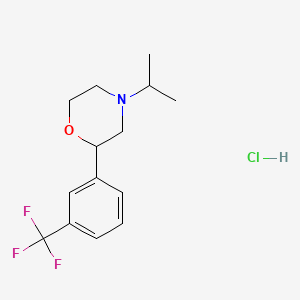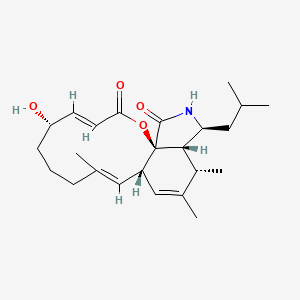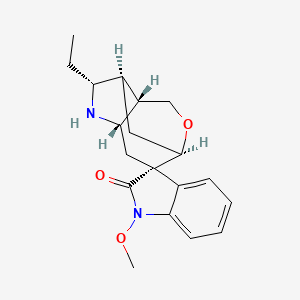
Monaspiloindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monaspiloindole is a natural product found in Monascus pilosus with data available.
Applications De Recherche Scientifique
1. Neuropsychiatric Disorders and Brain Function
Monamines, which are structurally related to Monaspiloindole, have critical roles in the brain, influencing the treatment of neuropsychiatric disorders and substance abuse. The variability in response to monoaminergic drugs like amphetamine might be linked to individual variations in monaminergic function and related genes, which could be pivotal in understanding the effects of compounds like this compound (Mattay et al., 2003). Further, the study of cerebrospinal fluid monoamine metabolites in different neurological conditions, such as Alzheimer's disease and major depression, has been foundational in understanding the role of monoamines in brain function, which could be relevant for compounds like this compound (Molchan et al., 1991).
2. Substance Abuse and Addiction
Understanding the disturbances of lived time in individuals with multiple drug dependencies provides insights into the psychological and neurological impact of substance abuse. While the specific compound this compound was not directly studied, the research on monoamine metabolites in substance abuse can shed light on potential therapeutic or adverse effects of similar compounds (Moskalewicz, 2016).
3. Agricultural and Food Industry Applications
The use of electrospun nanofibres, which can encapsulate a variety of substances including agrochemicals and potentially bioactive compounds like this compound, indicates a potential application in the agriculture and food industry. These nanofibres can be used for plant protection, preparation of protective clothes for farm workers, and encapsulation of food materials, suggesting a wide range of applications for this compound if it proves beneficial in these areas (Noruzi, 2016).
4. Antidiabetic and Antioxidative Agent
Monascin, a compound structurally related to this compound, has been found to act as an antidiabetic and antioxidative stress agent in diabetic rats and Caenorhabditis elegans. If this compound shares similar properties, it could offer similar therapeutic benefits by enhancing oxidative stress resistance and possibly mediating protective effects via regulation of insulin signaling pathways (Shi et al., 2012).
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)ethyl 2-phenylacetate |
InChI |
InChI=1S/C18H17NO2/c20-18(12-14-6-2-1-3-7-14)21-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2 |
Clé InChI |
PIPKOTNRURWQII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OCCC2=CNC3=CC=CC=C32 |
Synonymes |
monaspiloindole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)


![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)
![(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259585.png)



![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)
